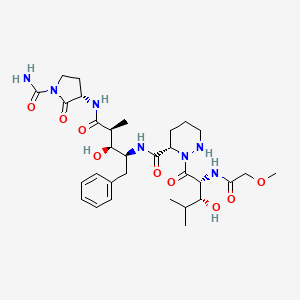

Padanamide A

Description

Properties

IUPAC Name |

(3S)-N-[(2S,3S,4S)-5-[[(3S)-1-carbamoyl-2-oxopyrrolidin-3-yl]amino]-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl]-2-[(2R,3R)-3-hydroxy-2-[(2-methoxyacetyl)amino]-4-methylpentanoyl]diazinane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H47N7O9/c1-17(2)25(40)24(36-23(39)16-47-4)30(45)38-22(11-8-13-33-38)28(43)35-21(15-19-9-6-5-7-10-19)26(41)18(3)27(42)34-20-12-14-37(29(20)44)31(32)46/h5-7,9-10,17-18,20-22,24-26,33,40-41H,8,11-16H2,1-4H3,(H2,32,46)(H,34,42)(H,35,43)(H,36,39)/t18-,20-,21-,22-,24+,25+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYPOIKGUHHBAU-DYTCPEOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)N1C(CCCN1)C(=O)NC(CC2=CC=CC=C2)C(C(C)C(=O)NC3CCN(C3=O)C(=O)N)O)NC(=O)COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCNN2C(=O)[C@@H]([C@@H](C(C)C)O)NC(=O)COC)O)C(=O)N[C@H]3CCN(C3=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H47N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Padanamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Padanamide A is a highly modified linear tetrapeptide of microbial origin with demonstrated bioactivity interfering with amino acid biosynthesis. This technical guide provides a comprehensive overview of the origin of this compound, detailing the producing organism, its geographical source, and the methodologies for its isolation and characterization. Furthermore, it delves into the elucidated mechanism of action, providing a detailed signaling pathway and the experimental procedures used for its discovery. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Producing Organism

This compound was discovered as a natural product produced by a marine actinomycete, Streptomyces sp. isolate RJA2928.[1] The producing organism was isolated from a marine sediment sample collected in the passage of Padana Nahua, located in Papua New Guinea.[1] The initial investigation was prompted by the potent activity of the crude organic extract from laboratory cultures of this strain against methicillin-resistant Staphylococcus aureus (MRSA).[1] However, bioassay-guided fractionation revealed that the primary antimicrobial activity was attributable to the known natural product 1-O-methyl-30-acetyl nigericin.[1] Subsequent NMR-guided purification of fractions devoid of antibacterial activity led to the isolation of two novel, highly modified tetrapeptides, designated as this compound and Padanamide B.[1]

Fermentation and Isolation

Culture Conditions

The production of this compound was achieved through solid-phase fermentation of Streptomyces sp. RJA2928. The bacterium was cultured as lawns on a solid agar marine medium. The cultures were incubated at room temperature for a period of 14 days.

Extraction and Purification Protocol

The following protocol outlines the steps for the extraction and purification of this compound from the solid cultures of Streptomyces sp. RJA2928:

-

Harvesting and Extraction: The combined cells and agar medium were mechanically disrupted by cutting them into small squares. This material was then subjected to repeated extraction with ethyl acetate (EtOAc) to isolate the organic-soluble secondary metabolites.

-

Solvent Partitioning: The crude EtOAc extract was concentrated under reduced pressure to yield a gummy brown residue. This residue was then partitioned between EtOAc and water (H₂O) to separate compounds based on their polarity. The EtOAc soluble fraction, containing this compound, was retained for further purification.

-

Chromatographic Purification: A multi-step chromatographic process was employed to purify this compound from the complex mixture:

-

Size-Exclusion Chromatography: The EtOAc soluble material was first fractionated using Sephadex LH-20 chromatography.

-

Silica Gel Chromatography: Further separation was achieved on an open column with a step-gradient of silica gel.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): The final purification to yield pure this compound was performed using reversed-phase HPLC.

-

Structural Elucidation

The structure of this compound was elucidated through a combination of high-resolution mass spectrometry and extensive nuclear magnetic resonance (NMR) spectroscopy.

| Analytical Technique | Observation | Interpretation |

| HRESIMS | [M + Na]⁺ ion at m/z 684.3328 | Molecular formula of C₃₁H₄₇N₇O₉, indicating 12 degrees of unsaturation. |

| ¹H, ¹³C, COSY, HSQC, HMBC, and ¹⁵N HSQC NMR | Detailed analysis of 1D and 2D NMR spectra | Identified the presence of four amino acid residues, including non-proteinogenic and highly modified units. The connectivity of these residues was established through correlation spectroscopy. |

Quantitative Data

The fermentation and purification process yielded a quantifiable amount of this compound.

| Parameter | Value | Reference |

| Yield of pure this compound | 72 mg | |

| Yield of pure Padanamide B | 11 mg |

Biological Activity and Mechanism of Action

Chemical Genomics Analysis

The biological activity of this compound was investigated using a chemical genomics approach with the budding yeast, Saccharomyces cerevisiae, as a model organism. This methodology involves screening a collection of yeast deletion mutants for hypersensitivity to a bioactive compound, thereby identifying genes and pathways that are essential for survival in the presence of the compound.

Inhibition of Amino Acid Biosynthesis

Chemical genomics profiling revealed that yeast mutants with deletions in genes related to cysteine and methionine biosynthesis were particularly sensitive to this compound. This finding strongly suggested that this compound's mechanism of action involves the inhibition of this specific metabolic pathway. Further experiments confirmed that the growth inhibition caused by this compound in minimal media could be partially rescued by the addition of cysteine or methionine, with methionine showing a more significant recovery effect.

Cysteine and Methionine Biosynthesis Pathway in S. cerevisiae

The following diagram illustrates the key steps in the cysteine and methionine biosynthesis pathway in Saccharomyces cerevisiae, which is the target of this compound.

Experimental Protocols

Chemical Genomics Screen in Saccharomyces cerevisiae

The following is a generalized protocol for a chemical genomics screen, adapted for the investigation of this compound's mode of action.

-

Yeast Deletion Mutant Array: A comprehensive collection of S. cerevisiae single-gene deletion mutants is arrayed in a high-density format (e.g., 384-well plates).

-

Compound Treatment: The yeast mutants are grown on solid or in liquid media containing a sub-lethal concentration of this compound. A control set is grown in the presence of the solvent vehicle alone.

-

Growth Measurement: The growth of each mutant strain is monitored over time. For solid media, this is typically done by measuring colony size from digital images. For liquid cultures, optical density is measured.

-

Data Analysis: The growth of each mutant in the presence of this compound is compared to its growth in the control condition. Strains that exhibit a significant growth defect in the presence of the compound are identified as "sensitive."

-

Pathway Analysis: The set of sensitive mutants is analyzed to identify enrichment for genes in specific biological pathways or cellular processes, thereby revealing the compound's likely mechanism of action.

Biosynthesis of this compound

To date, the biosynthetic gene cluster (BGC) responsible for the production of this compound in Streptomyces sp. RJA2928 has not been reported in the scientific literature. The highly modified and non-proteinogenic nature of its constituent amino acids suggests a complex biosynthetic pathway, likely involving non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery, along with various tailoring enzymes. The elucidation of this BGC would be a valuable next step in understanding and potentially engineering the production of this unique natural product.

Conclusion

This compound is a marine-derived microbial natural product with a unique chemical structure and an interesting biological activity targeting amino acid metabolism in yeast. This guide has summarized the key information regarding its origin, isolation, and mechanism of action, providing a foundation for further research and development. The full elucidation of its biosynthetic pathway remains a compelling area for future investigation.

References

Discovery of Padanamide A: A Technical Guide to a Novel Tetrapeptide from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of Padanamide A, a highly modified linear tetrapeptide. Isolated from a marine sediment-derived Streptomyces sp., this compound exhibits interesting biological properties, including cytotoxicity and a potential mode of action involving the inhibition of sulfur amino acid biosynthesis. This document details the experimental protocols utilized in its discovery and characterization, presents all available quantitative data in a structured format, and provides visual representations of key experimental workflows and the proposed mechanism of action to facilitate a comprehensive understanding for research and drug development purposes.

Introduction

The marine environment is a vast and largely untapped reservoir of microbial diversity, offering a promising frontier for the discovery of novel bioactive secondary metabolites.[1] Microorganisms, particularly those from the genus Streptomyces, are renowned for their ability to produce a wide array of structurally unique and biologically active compounds.[1] In the continuous search for new therapeutic agents, a program focused on microorganisms from marine habitats led to the investigation of a Streptomyces sp. (isolate RJA2928) obtained from a marine sediment collected near Padana Nahua, Papua New Guinea.[1]

Initial screening of the crude organic extracts from laboratory cultures of this Streptomyces sp. revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] While bioassay-guided fractionation identified the known antibiotic 1-O-methyl-30-acetyl nigericin as the primary antimicrobial agent, further NMR-guided purification of fractions devoid of antibacterial activity led to the isolation of two novel, highly modified linear tetrapeptides: this compound and Padanamide B.[1]

This compound is notable for its unique structure, which is composed entirely of non-proteinogenic amino acid residues. This guide will focus on the technical details of the discovery and characterization of this compound.

Experimental Protocols

Fermentation and Extraction

The production of this compound was achieved through solid-phase fermentation of Streptomyces sp. RJA2928.

Protocol:

-

Strain Cultivation: Streptomyces sp. RJA2928 was grown as lawns on solid agar marine medium at room temperature for 14 days.

-

Extraction: The combined cells and agar medium were sectioned into small squares and subjected to repeated extraction with ethyl acetate (EtOAc).

-

Concentration: The resulting EtOAc extracts were concentrated under vacuum to yield a crude brown residue.

-

Liquid-Liquid Partitioning: The crude residue was then partitioned between EtOAc and water to separate compounds based on polarity.

Isolation and Purification

A multi-step chromatographic process was employed for the purification of this compound from the EtOAc-soluble fraction of the crude extract.

Protocol:

-

Size-Exclusion Chromatography: The EtOAc-soluble material was first fractionated using Sephadex LH-20 chromatography.

-

Silica Gel Chromatography: Further separation was achieved by open-column, step-gradient silica gel chromatography.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to yield pure this compound was accomplished using reversed-phase HPLC.

Structure Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and extensive nuclear magnetic resonance (NMR) spectroscopy.

Methodologies:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the molecular formula of this compound.

-

Multidimensional NMR Spectroscopy: A suite of NMR experiments, including 1H, 13C, gCOSY, gHSQC, gNHSQC, gNlrHMQC, and gHMBC, were utilized to establish the connectivity and sequence of the amino acid residues.

Biological Activity and Mode of Action Analysis

The biological effects of this compound were investigated through cytotoxicity assays and a chemical genomics approach to elucidate its mechanism of action.

Protocols:

-

Cytotoxicity Assay: The cytotoxic activity of this compound was evaluated against Jurkat T lymphocyte cells (ATCC TIB-152).

-

Chemical Genomics Profiling: A chemical genomics analysis was performed using a collection of Saccharomyces cerevisiae deletion mutants to identify gene deletions that confer hypersensitivity to this compound. This was achieved using a modified barcode sequencing assay.

-

Minimal Media Assays: To validate the findings from the chemical genomics screen, growth recovery experiments were conducted in minimal media lacking specific amino acids.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H47N7O9 | |

| [M+Na]+ (HRESIMS) | m/z 684.3328 | |

| Appearance | Optically active viscous oil |

Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| This compound | Jurkat T lymphocyte | ≈ 60 | |

| Padanamide B | Jurkat T lymphocyte | 20 |

Biological Activity and Proposed Mechanism of Action

This compound demonstrated moderate cytotoxic activity against Jurkat T lymphocyte cells, with an IC50 value of approximately 60 µg/mL. To investigate its mechanism of action, a chemical genomics approach was employed using the yeast Saccharomyces cerevisiae as a model organism. This unbiased, whole-cell assay identified that yeast strains with deletions in genes related to sulfur amino acid biosynthesis were particularly sensitive to this compound.

The chemical genomic profile of this compound showed a significant correlation with the genetic interaction profile of the CYS4 deletion mutant. CYS4 encodes cystathionine beta-synthase, a key enzyme in the cysteine biosynthesis pathway. This correlation was largely driven by the genes AAH1 and MET32, the latter being a transcription factor that regulates genes involved in methionine biosynthesis.

Further experiments in minimal media confirmed these findings. The growth inhibitory effect of this compound was more pronounced in media lacking cysteine and methionine. Supplementation with either cysteine or methionine partially rescued this growth inhibition, with methionine showing a more significant recovery effect. These results strongly suggest that this compound's mode of action involves the inhibition of cysteine and methionine biosynthesis or the cellular response to these amino acids.

Putative Biosynthesis of this compound Precursors

This compound is a non-ribosomally synthesized peptide composed of several unusual building blocks. The biosynthesis of such non-proteinogenic amino acids in Streptomyces often involves dedicated biosynthetic gene clusters encoding specialized enzymes.

-

Piperazic Acid (Pip): The biosynthesis of piperazic acid, a non-proteinogenic amino acid, is known to proceed from L-ornithine. The pathway involves an ornithine oxygenase that converts L-ornithine to N5-OH-L-ornithine, followed by a piperazate synthase that catalyzes the cyclization to form piperazic acid.

The biosynthetic pathways for the other unique residues in this compound, 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp) and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc), have not yet been elucidated. It is hypothesized that their formation also involves a series of enzymatic modifications of common amino acid or polyketide precursors, orchestrated by a dedicated non-ribosomal peptide synthetase (NRPS) and tailoring enzymes.

Visualizations

Experimental Workflow for the Discovery of this compound

Caption: Workflow for the discovery and characterization of this compound.

Proposed Mechanism of Action of this compound in S. cerevisiae

Caption: Proposed inhibition of sulfur amino acid biosynthesis by this compound.

Conclusion

The discovery of this compound from a marine-derived Streptomyces sp. highlights the continued potential of marine microorganisms as a source of novel chemical entities. Its unique structure, composed of non-proteinogenic amino acids, and its interesting biological activity, particularly its potential interference with sulfur amino acid biosynthesis, make it a compelling subject for further investigation. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers interested in exploring the therapeutic potential of this compound and its analogs, as well as for those investigating novel biosynthetic pathways and mechanisms of action. Further studies are warranted to fully elucidate the biosynthetic gene cluster responsible for its production and to precisely identify its molecular target(s).

References

Unraveling the Molecular Architecture of Padanamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Padanamide A is a highly modified linear tetrapeptide first isolated from a marine sediment-derived Streptomyces sp.[1]. As a natural product with intriguing biological activity, the elucidation of its complex chemical structure was a critical step in understanding its therapeutic potential. This technical guide provides an in-depth overview of the methodologies and data that led to the definitive structural assignment of this compound, including its total synthesis. Furthermore, it explores the current understanding of its mode of action, offering insights for future drug development endeavors.

Isolation and Initial Characterization

This compound was first isolated from the culture of a Streptomyces sp. (isolate RJA2928) obtained from marine sediment collected in Papua New Guinea[1]. The producing organism was cultured on solid agar marine medium, and the resulting biomass was extracted to yield a crude extract.

Experimental Protocol: Isolation of this compound

-

Fermentation: The Streptomyces sp. was grown on a solid agar marine medium for 14 days at room temperature[1].

-

Extraction: The agar and microbial cells were diced and repeatedly extracted with ethyl acetate (EtOAc). The resulting organic extracts were combined and concentrated under reduced pressure[1].

-

Liquid-Liquid Partitioning: The crude extract was partitioned between EtOAc and water to separate compounds based on polarity[1].

-

Chromatographic Purification: The EtOAc-soluble fraction was subjected to further purification. NMR-guided High-Performance Liquid Chromatography (HPLC) was employed to isolate the pure this compound.

Initial characterization of the purified this compound, an optically active viscous oil, was performed using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This analysis revealed a prominent [M + Na]⁺ ion, which established the molecular formula as C₃₁H₄₇N₇O₉.

Spectroscopic Data and Structural Elucidation

The planar structure of this compound was determined through a comprehensive analysis of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic data.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, which were crucial for identifying the constituent amino acid residues and their connectivity.

Table 1: ¹H NMR Data for this compound (in DMSO-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Maa-2 | 3.85 | s | |

| Maa-3 | 3.28 | s | |

| Hleu-2 | 4.31 | dd | 9.0, 4.5 |

| Hleu-3 | 3.89 | m | |

| Hleu-4 | 1.55 | m | |

| Hleu-5 | 0.85 | d | 6.5 |

| Hleu-5' | 0.82 | d | 6.5 |

| Pip-2 | 4.01 | m | |

| Pip-3 | 1.85, 2.15 | m | |

| Pip-4 | 2.95, 3.25 | m | |

| Pip-5 | 1.75, 2.05 | m | |

| Ahmpp-2 | 2.75 | m | |

| Ahmpp-3 | 4.15 | d | 9.0 |

| Ahmpp-4 | 3.95 | m | |

| Ahmpp-5 | 2.85, 3.05 | m | |

| Ahmpp-Ph | 7.20-7.35 | m | |

| Ahmpp-Me | 1.05 | d | 7.0 |

| Aopc-3 | 2.25, 2.55 | m | |

| Aopc-4 | 3.55 | m | |

| Aopc-5 | 3.44, 3.71 | m | |

| Aopc-NH₂ | 7.42, 7.73 | s |

Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | δC (ppm) |

| Maa-1 | 170.5 |

| Maa-2 | 78.5 |

| Maa-3 | 58.8 |

| Hleu-1 | 172.1 |

| Hleu-2 | 56.5 |

| Hleu-3 | 70.2 |

| Hleu-4 | 40.1 |

| Hleu-5 | 24.5 |

| Hleu-5' | 21.8 |

| Pip-1 | 168.9 |

| Pip-2 | 59.5 |

| Pip-3 | 28.7 |

| Pip-4 | 45.3 |

| Pip-5 | 22.1 |

| Ahmpp-1 | 174.2 |

| Ahmpp-2 | 45.1 |

| Ahmpp-3 | 75.3 |

| Ahmpp-4 | 58.2 |

| Ahmpp-5 | 38.9 |

| Ahmpp-Ph-C1 | 139.5 |

| Ahmpp-Ph-C2,6 | 129.3 |

| Ahmpp-Ph-C3,5 | 128.4 |

| Ahmpp-Ph-C4 | 126.2 |

| Ahmpp-Me | 12.5 |

| Aopc-1 | 175.8 |

| Aopc-2 | 172.3 |

| Aopc-3 | 30.1 |

| Aopc-4 | 55.4 |

| Aopc-5 | 42.6 |

| Aopc-6 | 152.7 |

Identification of Constituent Residues

Detailed analysis of the NMR data, including COSY, HSQC, and HMBC experiments, allowed for the identification of five distinct structural fragments:

-

2-methoxyacetic acid (Maa)

-

3-hydroxyleucine (Hleu)

-

Piperazic acid (Pip)

-

4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp)

-

3-amino-2-oxopyrrolidine-1-carboxamide (Aopc)

The connectivity of these residues was established through key HMBC correlations between adjacent units, revealing the linear tetrapeptide nature of this compound.

Determination of Absolute Configuration

The absolute stereochemistry of the chiral centers in this compound was determined by chemical degradation followed by chromatographic analysis.

-

Acid Hydrolysis: this compound was hydrolyzed using 6 M HCl to break the amide bonds and liberate the constituent amino acid residues.

-

Derivatization: The resulting hydrolysate was derivatized with 1-fluoro-2,4-dinitrobenzene (Marfey's reagent).

-

HPLC Analysis: The derivatized products were separated by reversed-phase HPLC and their retention times were compared to those of authentic standards, allowing for the assignment of the absolute configuration of the stereocenters.

Confirmation of Structure by Total Synthesis

The proposed structure of this compound was unequivocally confirmed through its total synthesis. This process not only validated the structural elucidation but also provided a scalable route for the production of this compound and its analogs for further biological evaluation. The synthetic strategy involved the sequential coupling of the constituent amino acid residues, followed by appropriate protecting group manipulations.

Biological Activity and Proposed Mechanism of Action

This compound has demonstrated interesting biological activities. It exhibits weak cytotoxicity against Jurkat T lymphocyte cells. More significantly, a chemical genomics analysis using Saccharomyces cerevisiae deletion mutants suggested that this compound may inhibit the biosynthesis of the sulfur-containing amino acids, cysteine and methionine. This hypothesis is supported by the observation that the growth inhibition caused by this compound in yeast can be partially rescued by the addition of cysteine or methionine to the growth medium. The chemical genomics profile of this compound showed a significant overlap with the genetic interaction profile of a CYS4 deletion mutant, further implicating the cysteine biosynthesis pathway as a potential target. CYS4 encodes for cystathionine beta-synthase, a key enzyme in this pathway.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the cysteine and methionine biosynthesis pathway in Saccharomyces cerevisiae, highlighting the potential points of inhibition by this compound based on the available genomic data.

Caption: Proposed inhibition of the cysteine biosynthesis pathway by this compound.

Workflow of this compound Structure Elucidation

The logical progression from isolation to the final confirmed structure of this compound is summarized in the following workflow diagram.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The chemical structure of this compound was successfully elucidated through a combination of modern spectroscopic techniques, chemical degradation, and ultimately confirmed by total synthesis. The identification of its unique constituent amino acid residues and their sequence provides a foundation for understanding its biosynthesis and biological activity. The preliminary evidence suggesting the inhibition of cysteine and methionine biosynthesis as its mode of action opens new avenues for the development of novel antimicrobial or anticancer agents. Further research into the specific molecular interactions between this compound and its cellular targets will be crucial for realizing its full therapeutic potential.

References

Unraveling the Assembly Line: The Quest for Padanamide A Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Padanamide A, a highly modified linear tetrapeptide first isolated from a marine sediment-derived Streptomyces sp. (RJA2928), has garnered interest for its unusual structure and biological activity.[1][2] Notably, it is composed entirely of non-proteinogenic amino acid residues.[1] Chemical genomics studies have suggested that this compound may inhibit cysteine and methionine biosynthesis pathways in yeast, pointing to a unique mode of action.[1][2] Despite these intriguing findings, the biosynthetic pathway responsible for the production of this complex natural product remains an uncharted area of scientific inquiry. This guide addresses the current knowledge gap and provides a forward-looking perspective on the methodologies that could be employed to elucidate the biosynthesis of this compound.

Current State of Knowledge: A Mystery to Unfold

As of late 2025, the biosynthetic gene cluster (BGC), the enzymatic machinery, and the specific precursor molecules involved in the assembly of this compound have not been reported in publicly available scientific literature. The producing organism, a Streptomyces species, is known for its prolific capacity to synthesize complex secondary metabolites, often through the action of large, multi-modular enzymes such as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). Given the tetrapeptide nature of this compound, it is highly probable that its biosynthesis is orchestrated by an NRPS or a hybrid NRPS/PKS system. However, without experimental evidence, the precise genetic and biochemical blueprint remains speculative.

A Roadmap to Elucidation: Potential Experimental Strategies

For researchers aiming to uncover the biosynthetic pathway of this compound, a multi-pronged approach combining genomics, molecular biology, and analytical chemistry will be essential. The following sections outline potential experimental workflows and methodologies that could be adopted.

Genome Mining for the this compound Biosynthetic Gene Cluster

The first crucial step is the identification of the BGC responsible for this compound synthesis. This can be achieved through sequencing the genome of the producing strain, Streptomyces sp. RJA2928, followed by bioinformatic analysis.

Experimental Protocol: Whole Genome Sequencing and Bioinformatic Analysis

-

Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces sp. RJA2928 using established protocols for actinomycetes.

-

Genome Sequencing: The isolated gDNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to generate a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: The assembled genome will be analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product Gene Clusters) to identify putative secondary metabolite BGCs.

-

Candidate Gene Cluster Identification: The identified BGCs will be manually inspected for the presence of genes encoding NRPS or hybrid NRPS/PKS machinery. The domain architecture of the putative NRPS modules will be analyzed to predict the incorporated amino acid building blocks, which can then be compared to the known structure of this compound.

The logical workflow for identifying the candidate BGC is depicted in the following diagram:

Functional Characterization of the Candidate BGC

Once a candidate BGC is identified, its role in this compound biosynthesis must be experimentally validated. This is typically achieved through gene knockout studies and heterologous expression.

Experimental Protocol: Gene Knockout via CRISPR-Cas9

-

Construct Design: A CRISPR-Cas9 system will be designed to target a key gene within the candidate BGC, such as an NRPS gene, for inactivation.

-

Transformation: The CRISPR-Cas9 machinery will be introduced into Streptomyces sp. RJA2928 via conjugation or protoplast transformation.

-

Mutant Selection and Verification: Mutants will be selected, and successful gene knockout will be verified by PCR and sequencing.

-

Metabolite Analysis: The wild-type and mutant strains will be cultivated under production conditions, and their metabolic profiles will be compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production in the mutant.

Experimental Protocol: Heterologous Expression

-

BGC Cloning: The entire candidate BGC will be cloned from the genomic DNA of Streptomyces sp. RJA2928 into an expression vector.

-

Host Strain Selection: A suitable heterologous host, such as a well-characterized Streptomyces strain (e.g., S. coelicolor or S. albus), will be chosen.

-

Transformation and Expression: The expression vector containing the BGC will be introduced into the heterologous host.

-

Metabolite Analysis: The transformed host will be cultivated, and the culture extracts will be analyzed by HPLC-MS for the production of this compound.

The logical relationship between these functional characterization methods is illustrated below:

Future Perspectives: Deciphering the Enzymatic Cascade

Following the successful identification and validation of the this compound BGC, the next phase of research would involve the detailed biochemical characterization of the encoded enzymes. This would include in vitro reconstitution of the biosynthetic pathway, determination of enzyme kinetics, and elucidation of the catalytic mechanisms of any unusual tailoring enzymes. This endeavor would not only provide a complete picture of this compound biosynthesis but could also open avenues for the bioengineering of novel, structurally diverse analogs with potentially improved therapeutic properties.

Conclusion

The biosynthesis of this compound represents a compelling scientific puzzle. While the path to its elucidation is challenging, the application of modern genomic and molecular biology techniques provides a clear and achievable strategy. The knowledge gained from such studies will not only be of fundamental scientific importance but will also provide the tools for the sustainable production and diversification of this intriguing natural product, with potential applications in drug discovery and development.

References

- 1. Padanamides A and B, Highly Modified Linear Tetrapeptides Produced in Culture by a Streptomyces sp. Isolated from a Marine Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Padanamides A and B, highly modified linear tetrapeptides produced in culture by a Streptomyces sp. isolated from a marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

Padanamide A: A Technical Guide to a Modified Linear Tetrapeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Padanamide A is a naturally occurring, highly modified linear tetrapeptide isolated from a marine sediment-derived Streptomyces species. Its unique structure, devoid of proteinogenic amino acids, and its selective biological activity have garnered interest within the scientific community. This technical guide provides a comprehensive overview of this compound, detailing its structure, biosynthesis, mechanism of action, and biological activities. Special emphasis is placed on the experimental protocols for its isolation, total synthesis, and biological evaluation, alongside a quantitative summary of its cytotoxic effects. Visual diagrams are provided to illustrate key pathways and experimental workflows, offering a valuable resource for researchers investigating novel therapeutic agents.

Introduction

The discovery of novel bioactive compounds from natural sources remains a cornerstone of drug discovery. Marine microorganisms, in particular, represent a vast and largely untapped reservoir of chemical diversity. This compound, a modified linear tetrapeptide, was first isolated from a Streptomyces sp. (isolate RJA2928) cultured from a marine sediment collected in Papua New Guinea[1]. This molecule, along with its analogue Padanamide B, is notable for its composition of non-proteinogenic amino acid residues[1]. Initial biological screening revealed cytotoxic activity for both compounds, with subsequent chemical genomic studies in Saccharomyces cerevisiae pointing towards a unique mechanism of action involving the inhibition of essential amino acid biosynthesis[1]. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Structure and Properties

This compound is a linear tetrapeptide characterized by a complex arrangement of modified amino acid residues. Its molecular formula is C_31H_47N_7O_9[1]. The constituent residues, identified through detailed NMR analysis, include 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), piperazic acid (Pip), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp), and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc)[1]. The complete absence of standard protein amino acids underscores the novelty of this natural product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C_31H_47N_7O_9 | |

| Molecular Weight | 661.75 g/mol | Calculated |

| Appearance | Viscous oil |

Biological Activity and Mechanism of Action

Cytotoxicity

This compound and its analogue, Padanamide B, have demonstrated cytotoxic effects against Jurkat T lymphocyte cells. Notably, Padanamide B exhibits greater potency in this assay.

Table 2: Cytotoxicity of Padanamides A and B against Jurkat T Lymphocyte Cells

| Compound | IC_50 (μg/mL) | Reference |

| This compound | ~60 | |

| Padanamide B | 20 |

Mechanism of Action: Inhibition of Cysteine and Methionine Biosynthesis

Chemical genomics profiling in Saccharomyces cerevisiae has been instrumental in elucidating the mechanism of action of this compound. These studies revealed that yeast deletion mutants in the cysteine and methionine biosynthesis pathways are hypersensitive to this compound. This suggests that this compound inhibits one or more key enzymes in this pathway, leading to a deficiency in these essential sulfur-containing amino acids and subsequent growth inhibition.

The cysteine and methionine biosynthesis pathway in yeast involves a series of enzymatic steps. Based on the chemical genomics data, it is hypothesized that this compound may target enzymes such as cystathionine γ-synthase or cystathionine β-lyase, which are crucial for the conversion of intermediates in the pathway.

Experimental Protocols

Isolation of this compound from Streptomyces sp. RJA2928

The following protocol outlines the isolation and purification of this compound from laboratory cultures of Streptomyces sp. RJA2928.

Methodology:

-

Culturing: Streptomyces sp. RJA2928 is grown as lawns on solid agar marine medium for 14 days at room temperature.

-

Extraction: The combined cells and agar are extracted multiple times with ethyl acetate (EtOAc). The organic extracts are then concentrated under vacuum.

-

Partitioning: The resulting residue is partitioned between EtOAc and water. The EtOAc-soluble fraction is collected for further purification.

-

Chromatography:

-

Sephadex LH-20: The EtOAc fraction is first subjected to size-exclusion chromatography on a Sephadex LH-20 column.

-

Silica Gel: Fractions containing the compounds of interest are then purified by open-column, step-gradient silica gel chromatography.

-

Reversed-Phase HPLC: Final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Total Synthesis of this compound

The total synthesis of this compound has been successfully achieved, confirming its structure. The detailed experimental procedures, including reaction conditions and characterization of intermediates, can be found in the supplementary information of the corresponding publication. A generalized workflow is presented below.

Jurkat Cell Cytotoxicity Assay

The following is a representative protocol for assessing the cytotoxicity of this compound against Jurkat T lymphocyte cells, based on standard methodologies.

Materials:

-

Jurkat T lymphocyte cells (e.g., ATCC TIB-152)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Jurkat cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (solvent only) is also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: The cell viability reagent is added to each well according to the manufacturer's instructions.

-

Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC_50 value is determined.

Chemical Genomics Profiling in Saccharomyces cerevisiae

This protocol provides a general outline for performing chemical genomics profiling with this compound using a yeast deletion mutant library.

Materials:

-

Saccharomyces cerevisiae deletion mutant library (e.g., homozygous diploid collection)

-

Yeast growth medium (e.g., YPD)

-

This compound

-

96-well or 384-well plates

-

Automated plate handling and imaging systems

Procedure:

-

Library Preparation: The yeast deletion mutant library is arrayed onto agar plates.

-

Compound Treatment: The plates are replicated onto new agar plates containing a sub-lethal concentration of this compound. Control plates without the compound are also prepared.

-

Incubation: Plates are incubated at 30°C for 24-48 hours.

-

Data Acquisition: The colony size of each mutant is measured using an automated imaging system.

-

Data Analysis: The growth fitness of each mutant in the presence of this compound is compared to its growth on the control plate. Mutants exhibiting significant growth inhibition are identified as "sensitive" and are further analyzed for pathway enrichment.

Conclusion

This compound represents a fascinating example of the chemical novelty found in marine microorganisms. Its unique structure and specific mode of action, targeting the biosynthesis of essential amino acids, make it a compelling subject for further investigation. This technical guide has provided a detailed overview of the current knowledge surrounding this compound, including its biological activities and the experimental protocols necessary for its study. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and chemical biology, facilitating future research into the therapeutic potential of this intriguing modified linear tetrapeptide.

References

Preliminary Cytotoxicity Screening of Padanamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Padanamide A, a highly modified linear tetrapeptide isolated from a marine sediment-derived Streptomyces sp., has demonstrated cytotoxic properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and proposing a potential mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this marine natural product.

Introduction

Marine microorganisms are a prolific source of novel secondary metabolites with diverse biological activities, offering promising scaffolds for drug discovery. This compound is a unique tetrapeptide notable for the absence of proteinogenic amino acids in its structure. Preliminary studies have indicated its potential as a cytotoxic agent. This document outlines the initial cytotoxic evaluation of this compound, focusing on its effects on cancer cell lines and its proposed mechanism of action based on chemical genomic profiling.

Quantitative Cytotoxicity Data

The cytotoxic activities of this compound and its analogue, Padanamide B, were evaluated against the human Jurkat T lymphocyte cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |

| This compound | Jurkat | ≈ 60 | [Not available] |

| Padanamide B | Jurkat | 20 | [Not available] |

| Note: Molar concentration was not provided in the source literature. |

Experimental Protocols

In Vitro Cytotoxicity Assay against Jurkat T Lymphocyte Cells

A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a standard method for assessing cell viability and cytotoxicity. The following is a generalized protocol that can be adapted for testing this compound against the suspension Jurkat cell line.

Materials:

-

Jurkat T lymphocyte cells (ATCC TIB-152)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Chemical Genomics Profiling in Saccharomyces cerevisiae

A chemical genomics approach using barcoded deletion mutants of Saccharomyces cerevisiae was employed to elucidate the mechanism of action of this compound.[1] This technique identifies gene deletions that confer hypersensitivity or resistance to a compound, thereby providing clues about its cellular targets and pathways.

Principle:

A pooled collection of yeast deletion mutants, each with a unique DNA barcode, is grown in the presence and absence of the test compound. The relative abundance of each mutant is quantified by amplifying and sequencing the barcodes. Mutants that are depleted in the presence of the compound are considered hypersensitive, suggesting that the deleted gene product may be a target of the compound or function in a pathway that is inhibited by the compound.

Generalized Protocol:

-

Yeast Strain and Culture: A drug-hypersensitive S. cerevisiae strain is used. A pooled collection of non-essential gene deletion mutants is grown in rich media.

-

Compound Exposure: The pooled yeast culture is treated with a sub-lethal concentration of this compound. A solvent control is run in parallel.

-

Genomic DNA Extraction: After a period of growth, genomic DNA is extracted from both the treated and control cultures.

-

Barcode Amplification: The unique 20-base pair barcodes are amplified from the genomic DNA using PCR with common priming sites.

-

Next-Generation Sequencing: The amplified barcodes are sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequence reads for each barcode are counted and normalized. The abundance of each mutant in the this compound-treated sample is compared to the control. Genes whose deletion leads to a significant decrease in fitness in the presence of this compound are identified.

-

Pathway Analysis: The identified sensitive genes are analyzed for enrichment in specific biological pathways or genetic interaction networks to predict the compound's mode of action.

Mechanism of Action

Inhibition of Cysteine and Methionine Biosynthesis in Yeast

Chemical genomic profiling of this compound in Saccharomyces cerevisiae revealed a significant overlap with the genetic interaction profile of the CYS4 deletion mutant.[1] CYS4 encodes cystathionine β-synthase, an enzyme involved in the biosynthesis of cysteine. This finding suggests that this compound may inhibit the cysteine and methionine biosynthesis pathway.[1] Further experiments showed that the growth inhibition caused by this compound in minimal media could be partially rescued by the addition of cysteine or methionine, with methionine showing a more significant recovery.[1]

Proposed Signaling Pathway in Mammalian Cells (Hypothetical)

While the direct effects of this compound on mammalian cell signaling pathways have not been elucidated, many cytotoxic peptides derived from marine organisms and Streptomyces species induce apoptosis in cancer cells. Based on the common mechanisms of action of such compounds, a hypothetical signaling pathway for this compound-induced cytotoxicity in Jurkat cells is proposed below. This model suggests that this compound may induce mitochondrial-mediated apoptosis.

It is hypothesized that this compound, possibly through interaction with the cell membrane or intracellular targets, triggers a stress response that leads to the activation of the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Conclusion and Future Directions

This compound exhibits moderate cytotoxicity against the Jurkat T lymphocyte cell line. Chemical genomics studies in yeast strongly suggest that its mechanism of action involves the inhibition of cysteine and methionine biosynthesis. Further investigation is required to validate this mechanism in mammalian cells and to identify the specific molecular targets of this compound. Elucidating the precise signaling pathways affected by this compound in cancer cells will be crucial for its future development as a potential therapeutic agent. Structure-activity relationship (SAR) studies on analogues of this compound could also lead to the identification of more potent and selective cytotoxic compounds.

References

Padanamide A's Effect on Cysteine and Methionine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Padanamide A, a highly modified linear tetrapeptide isolated from a marine Streptomyces species, has been identified as a potential inhibitor of cysteine and methionine biosynthesis.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from chemical genomics studies in Saccharomyces cerevisiae. The document details the experimental methodologies used to elucidate its biological activity, presents the available data in a structured format, and includes visualizations of the implicated biochemical pathways and experimental workflows. This guide is intended to serve as a resource for researchers investigating this compound as a potential therapeutic agent or as a chemical probe for studying amino acid metabolism.

Introduction

This compound is a natural product with a unique chemical structure, characterized by the absence of proteinogenic amino acids.[1] Initial bioactivity screenings revealed that its related compound, Padanamide B, exhibits cytotoxicity against Jurkat T lymphocyte cells.[1] However, the primary mechanism of action for this compound appears to be distinct, targeting fundamental metabolic pathways.

A pivotal study utilizing a chemical genomics approach with Saccharomyces cerevisiae deletion mutants suggested that this compound's biological activity is linked to the inhibition of cysteine and methionine biosynthesis.[1] This finding is significant as these pathways are essential for cellular growth, protein synthesis, and the production of other critical metabolites. The selective targeting of these pathways could present opportunities for the development of novel antimicrobial or anticancer agents.

This guide will delve into the technical details of the research that has led to our current understanding of this compound's effects on cysteine and methionine metabolism.

Data Presentation: Effects of this compound on S. cerevisiae

The following table summarizes the key findings from the chemical genomics and growth recovery assays performed on S. cerevisiae treated with this compound. It is important to note that specific quantitative data, such as IC50 or Ki values for enzyme inhibition, are not yet available in the published literature.

| Parameter | Observation | Interpretation | Reference |

| Yeast Growth Inhibition | This compound causes slight growth inhibition in a drug-hypersensitive strain of S. cerevisiae. | The compound is bioactive and affects yeast cell proliferation. | |

| Chemical Genomics Profile | Deletion mutants in genes related to cysteine and methionine biosynthesis are hypersensitive to this compound. | Suggests that this compound inhibits one or more steps in the cysteine and/or methionine biosynthesis pathways. | |

| Growth Recovery with Cysteine | Addition of cysteine to the growth medium partially restores the growth of yeast treated with this compound. | The inhibitory effect of this compound can be partially bypassed by supplying the downstream product of the affected pathway. | |

| Growth Recovery with Methionine | Addition of methionine to the growth medium results in a significantly greater recovery of yeast growth compared to cysteine alone. | This suggests that the primary target of this compound may be further downstream in the methionine biosynthesis pathway, or that methionine can be more readily utilized by the cell to overcome the metabolic block. |

Experimental Protocols

The following are detailed, representative protocols for the key experiments that were likely conducted to investigate the effects of this compound.

Yeast Chemical Genomics Screen

This protocol is based on standard methods for high-throughput chemical-genetic screening in Saccharomyces cerevisiae.

Objective: To identify gene deletions that confer hypersensitivity to this compound, thereby revealing its mechanism of action.

Materials:

-

Saccharomyces cerevisiae deletion mutant array (e.g., BY4741 background)

-

Yeast extract-peptone-dextrose (YPD) medium

-

This compound

-

Dimethyl sulfoxide (DMSO) as a solvent control

-

96-well microplates

-

Robotic pinning tool

-

High-resolution scanner or plate reader

Methodology:

-

Strain Preparation: The yeast deletion mutant library, stored in 96-well plates, is thawed. Using a robotic pinning tool, the strains are transferred to fresh 96-well plates containing liquid YPD medium and grown overnight at 30°C to saturation.

-

Plating: The saturated cultures are then pinned onto large format agar plates containing either YPD with a sub-lethal concentration of this compound or YPD with a corresponding concentration of the DMSO solvent control. The sub-lethal concentration of this compound is determined beforehand by dose-response experiments.

-

Incubation: The plates are incubated at 30°C for 24-48 hours, or until colonies are of a suitable size for analysis.

-

Data Acquisition: The plates are imaged using a high-resolution scanner.

-

Data Analysis: The colony sizes of each mutant on the this compound-containing plates are compared to their corresponding colony sizes on the control plates. Strains that exhibit a significant reduction in colony size in the presence of this compound are identified as "hits."

-

Hit Validation: The identity of the hit strains is confirmed by PCR of the unique barcode sequence associated with each gene deletion. The hypersensitivity is then re-tested using serial dilution spot assays.

Yeast Growth Recovery Assay

Objective: To determine if the growth inhibition caused by this compound can be rescued by supplementing the growth medium with cysteine or methionine.

Materials:

-

Wild-type Saccharomyces cerevisiae (e.g., BY4741)

-

Synthetic complete (SC) medium

-

This compound

-

L-cysteine

-

L-methionine

-

96-well microplates

-

Microplate reader

Methodology:

-

Culture Preparation: A starter culture of wild-type yeast is grown overnight in SC medium.

-

Assay Setup: In a 96-well microplate, a serial dilution of this compound is prepared in SC medium. A set of wells is also prepared with SC medium containing a fixed concentration of this compound and supplemented with either L-cysteine or L-methionine at various concentrations. Control wells with no this compound and with only the amino acid supplements are also included.

-

Inoculation: The overnight yeast culture is diluted to a starting OD600 of 0.1 and added to all wells of the microplate.

-

Incubation and Monitoring: The plate is incubated in a microplate reader at 30°C with shaking. The OD600 is measured at regular intervals (e.g., every 15-30 minutes) for 24-48 hours.

-

Data Analysis: Growth curves are generated for each condition. The growth rates and final cell densities are compared between the different treatment groups to assess the extent of growth recovery by cysteine and methionine supplementation.

Visualizations

Signaling Pathways

The following diagrams illustrate the cysteine and methionine biosynthesis pathways in yeast, highlighting the likely point of inhibition by this compound based on the available chemical genomics data.

Caption: Cysteine biosynthesis pathway in yeast.

Caption: Methionine biosynthesis pathway in yeast.

Experimental Workflow

The following diagram illustrates the workflow for the chemical genomics screen used to identify the biological target pathway of this compound.

References

Initial Investigations into the Therapeutic Potential of Padanamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial scientific investigations into Padanamide A, a novel, highly modified linear tetrapeptide. The document outlines its discovery, biological activity, and early mechanistic insights, presenting the available data in a structured format to facilitate further research and development.

Executive Summary

This compound is a natural product isolated from a marine sediment-derived bacterium, Streptomyces sp. (isolate RJA2928).[1] Initial studies have revealed its cytotoxic activity against human leukemic T cells and have pointed towards a unique mechanism of action involving the inhibition of amino acid biosynthesis.[1][2] This guide consolidates the key findings from these preliminary investigations, including quantitative biological data and detailed experimental methodologies.

Quantitative Biological Data

The initial biological evaluations of this compound focused on its cytotoxic effects and its impact on yeast cell growth. The key quantitative data are summarized below.

| Compound | Cell Line | Assay Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| This compound | Jurkat (T lymphocyte) | Cytotoxicity | ~ 60 | ~ 97.4 | [1] |

| Padanamide B | Jurkat (T lymphocyte) | Cytotoxicity | 20 | 32.5 | [1] |

Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ) and Padanamide B (615.7 g/mol ).

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound was isolated from cultures of Streptomyces sp. (RJA2928) obtained from a marine sediment.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

-

Culturing: Streptomyces sp. (RJA2928) was grown as lawns on a solid agar marine medium at room temperature for 14 days.

-

Extraction: The combined cells and agar were cut into small pieces and repeatedly extracted with ethyl acetate (EtOAc). The resulting organic extracts were concentrated under vacuum.

-

Partitioning: The crude extract was partitioned between ethyl acetate and water.

-

Purification: The ethyl acetate-soluble fraction was subjected to NMR-guided high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic analysis and chemical degradation.

-

Spectroscopic Analysis: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy were used to determine the planar structure of the molecule.

-

Chemical Degradation: To determine the absolute configuration, this compound was subjected to acid hydrolysis using 6M HCl. The resulting amino acid fragments were derivatized with 1-fluoro-2,4-dinitrobenzene (Marfey's reagent) and analyzed by reversed-phase HPLC.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against the human Jurkat T lymphocyte cell line.

-

Cell Culture: Jurkat T lymphocyte cells (ATCC TIB-152) were maintained in an appropriate culture medium and conditions.

-

Compound Treatment: Cells were treated with various concentrations of this compound.

-

Viability Assessment: After a specified incubation period, cell viability was assessed using a standard cytotoxicity assay (e.g., MTT, XTT, or similar colorimetric assays) to determine the concentration at which 50% of the cells were non-viable (IC50).

Chemical Genomics Analysis in Saccharomyces cerevisiae

A chemical genomics approach was used to investigate the mechanism of action of this compound using a drug-hypersensitive strain of Saccharomyces cerevisiae.

Logical Workflow for Chemical Genomics Analysis

Caption: Workflow for identifying gene-drug interactions using chemical genomics.

-

Yeast Strain: A drug-hypersensitive strain of S. cerevisiae was used.

-

Screening: A pooled collection of yeast deletion mutants, each containing a unique DNA barcode, was exposed to a sub-lethal concentration of this compound. This allows for the identification of genes that are essential for survival in the presence of the compound.

-

Analysis: After a period of competitive growth, genomic DNA was extracted from the yeast pool. The DNA barcodes were amplified by PCR and quantified using high-throughput sequencing.

-

Hit Identification: Strains (and therefore, the corresponding deleted genes) that showed significantly reduced growth in the presence of this compound compared to a solvent control were identified as "hypersensitive."

Proposed Mechanism of Action

The chemical genomics screen in S. cerevisiae revealed that mutants with deletions in genes related to cysteine and methionine biosynthesis were hypersensitive to this compound. This strongly suggests that this compound's mechanism of action involves the inhibition of this pathway.

Cysteine and Methionine Biosynthesis Pathway

The following diagram illustrates a simplified representation of the cysteine and methionine biosynthesis pathway in yeast and the proposed site of inhibition by this compound.

Caption: Proposed inhibition of the cysteine and methionine biosynthesis pathway.

The results of the chemical genomics study indicated that the addition of cysteine or methionine to the growth medium could partially rescue the growth inhibition caused by this compound, with methionine showing a more significant recovery. This suggests that this compound likely inhibits one or more enzymatic steps in the transsulfuration pathway that converts homocysteine and serine into cysteine and subsequently contributes to the methionine pool.

Conclusion and Future Directions

The initial investigations into this compound have identified it as a novel natural product with cytotoxic activity. The key finding is its proposed mechanism of action: the inhibition of cysteine and methionine biosynthesis. This unique mechanism may present opportunities for developing novel therapeutic agents, particularly in oncology or as antifungal agents.

Future research should focus on:

-

Target Deconvolution: Identifying the specific enzyme(s) within the cysteine and methionine biosynthesis pathway that are inhibited by this compound.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its potency and selectivity.

-

Mammalian Cell Studies: Investigating the effect of this compound on cysteine and methionine metabolism in mammalian cells to better understand its potential for translation to human therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Padanamide A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Padanamide A is a highly modified linear tetrapeptide that was first isolated from a Streptomyces sp. found in marine sediment.[1] It is composed of several non-proteinogenic amino acid residues, including 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), piperazic acid (Pip), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp), and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc).[1] Biological studies have suggested that this compound may inhibit cysteine and methionine biosynthesis.[1] The unique structure and biological activity of this compound make it an interesting target for total synthesis, which can provide access to larger quantities of the natural product for further biological evaluation and the synthesis of analogues for structure-activity relationship studies.

This document provides a detailed protocol for the total synthesis of this compound, based on the first reported total synthesis by Long et al. The synthesis is convergent and relies on the preparation of key fragments that are subsequently coupled to assemble the full linear tetrapeptide.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its precursors.

Table 1: Synthesis of Key Fragments

| Step | Intermediate | Starting Material | Reagents and Conditions | Yield (%) |

| 1 | 2 | Commercially available aldehyde | (R)-2-methylpropane-2-sulfinamide, Ti(OEt)₄, THF, rt, 12 h | 95 |

| 2 | 3 | Intermediate 2 | L-Selectride, THF, -78 °C, 2 h | 96 (dr = 98:2) |

| 3 | 4 | Intermediate 3 | TBSCl, imidazole, DCM, rt, 12 h | 98 |

| 4 | 5 | Intermediate 4 | DIBAL-H, DCM, -78 °C, 1 h | 95 |

| 5 | 6 | Intermediate 5 | PPh₃, I₂, imidazole, DCM, rt, 2 h | 92 |

| 6 | 7 | Intermediate 6 | PPh₃, MeCN, 80 °C, 12 h | 98 |

| 7 | 8 | Intermediate 7 | KHMDS, aldehyde, THF, -78 °C, 2 h | 85 (Z:E > 98:2) |

| 8 | 9 | Intermediate 8 | 4 M HCl in 1,4-dioxane, rt, 1 h | 95 |

| 9 | 10 | Intermediate 9 | Boc-L-Phe-OH, HATU, DIPEA, DCM, rt, 12 h | 92 |

| 10 | 11 | Intermediate 10 | TBAF, THF, rt, 2 h | 95 |

| 11 | 12 | Intermediate 11 | Dess-Martin periodinane, DCM, rt, 2 h | 93 |

| 12 | 13 | Intermediate 12 | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, rt, 4 h | 95 |

| 13 | 14 | Commercially available di-tert-butyl iminodicarboxylate | NaH, BnBr, THF, rt, 12 h | 98 |

| 14 | 15 | Intermediate 14 | TFA, DCM, rt, 2 h | 99 |

| 15 | 16 | Intermediate 15 | Chloroacetyl chloride, Et₃N, DCM, 0 °C to rt, 2 h | 96 |

| 16 | 17 | Intermediate 16 | NaH, THF, rt, 2 h | 92 |

| 17 | 18 | Intermediate 17 | H₂, Pd/C, MeOH, rt, 12 h | 99 |

| 18 | 19 | Intermediate 18 | Boc-L-Hleu(OTBS)-OH, HATU, DIPEA, DCM, rt, 12 h | 95 |

| 19 | 20 | Intermediate 19 | TFA, DCM, rt, 2 h | 99 |

| 20 | 21 | Intermediate 20 | Methoxyacetic acid, HATU, DIPEA, DCM, rt, 12 h | 96 |

| 21 | 22 | Commercially available L-glutamine | Boc₂O, Et₃N, MeOH, rt, 12 h | 95 |

| 22 | 23 | Intermediate 22 | CDI, THF, rt, 12 h | 92 |

| 23 | 24 | Intermediate 23 | NH₃ (gas), THF, 0 °C to rt, 12 h | 85 |

| 24 | 25 | Intermediate 24 | TFA, DCM, rt, 2 h | 99 |

Table 2: Final Assembly and Deprotection of this compound

| Step | Product | Reactant 1 | Reactant 2 | Reagents and Conditions | Yield (%) |

| 25 | 26 | Fragment 13 (acid) | Fragment 21 (amine) | HATU, DIPEA, DCM, rt, 12 h | 90 |

| 26 | 27 | Intermediate 26 | TFA, DCM, rt, 2 h | 99 | |

| 27 | This compound | Intermediate 27 | Fragment 25 (amine) | HATU, DIPEA, DCM, rt, 12 h | 88 |

| 28 | Final Product | Protected this compound | HF·Py, pyridine, THF, 0 °C to rt, 12 h | 85 |

Experimental Protocols

A detailed step-by-step protocol for the key stages of the synthesis is provided below.

Synthesis of Fragment 13 (Ahmpp precursor):

-

Preparation of Sulfinamide 2: To a solution of the starting aldehyde (1.0 equiv) in THF, add (R)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)₄ (1.5 equiv). Stir the mixture at room temperature for 12 hours. Quench the reaction with brine and extract with EtOAc. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford sulfinamide 2 .

-

Stereoselective Reduction to Alcohol 3: To a solution of sulfinamide 2 (1.0 equiv) in THF at -78 °C, add L-Selectride (1.5 equiv) dropwise. Stir the reaction at -78 °C for 2 hours. Quench the reaction with saturated NH₄Cl solution and extract with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.

-

Protection of the Alcohol 4: To a solution of alcohol 3 (1.0 equiv) in DCM, add imidazole (1.5 equiv) and TBSCl (1.2 equiv). Stir the mixture at room temperature for 12 hours. Wash the reaction with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the TBS-protected intermediate 4 .

-

Subsequent functional group transformations (5-13): The synthesis of fragment 13 continues through a series of standard organic transformations including DIBAL-H reduction, iodination, phosphonium salt formation, Wittig reaction, deprotection, peptide coupling, another deprotection, oxidation, and a final oxidation to the carboxylic acid.

Synthesis of Fragment 21 (Dipeptide precursor):

-

Synthesis of Piperazic Acid derivative 17: This fragment is synthesized starting from di-tert-butyl iminodicarboxylate through N-benzylation, deprotection, chloroacetylation, and intramolecular cyclization.

-

Peptide couplings and deprotections (18-21): The piperazic acid derivative 18 is sequentially coupled with Boc-L-Hleu(OTBS)-OH and methoxyacetic acid, with intervening deprotection steps, using HATU as the coupling reagent to afford the dipeptide fragment 21 .

Synthesis of Fragment 25 (Aopc precursor):

-

Preparation of Carbamoyl Pyrrolidinone 24: L-glutamine is first Boc-protected, then cyclized using CDI, and subsequently reacted with ammonia gas to form the carbamoyl group.

-

Deprotection to Amine 25: The Boc group of 24 is removed with TFA in DCM to yield the free amine 25 .

Final Assembly and Deprotection of this compound:

-

Coupling of Fragments 13 and 21: The carboxylic acid of fragment 13 is coupled with the amine of fragment 21 using HATU and DIPEA in DCM at room temperature for 12 hours to yield the protected tripeptide 26 .

-

Deprotection of the N-Boc Group: The Boc group of 26 is removed by treatment with TFA in DCM at room temperature for 2 hours to give the free amine 27 .

-

Final Peptide Coupling: The resulting amine 27 is coupled with the amine of fragment 25 under standard HATU/DIPEA conditions to afford the fully protected this compound.

-

Global Deprotection: The final protected tetrapeptide is treated with HF·Py in pyridine/THF at 0 °C to room temperature for 12 hours to remove the TBS and other protecting groups, yielding the final product, this compound. The product is then purified by preparative HPLC.

Visualizations

Diagram 1: Overall Synthetic Workflow for this compound

Caption: Convergent synthetic workflow for this compound.

Diagram 2: Logical Relationship of Key Synthetic Fragments

Caption: Assembly logic of key fragments in this compound synthesis.

References

Padanamide A: Isolation, Purification, and Biological Activity

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Padanamide A is a highly modified linear tetrapeptide natural product with notable biological activity. Isolated from a marine sediment-derived Streptomyces sp. (isolate RJA2928), it represents a class of compounds with potential for therapeutic development.[1][2] A chemical genomics analysis using Saccharomyces cerevisiae deletion mutants has suggested that this compound inhibits cysteine and methionine biosynthesis, or that these amino acids are involved in the yeast's response to the peptide.[1][2] This document provides detailed protocols for the isolation and purification of this compound, summarizes its key chemical data, and illustrates its proposed mechanism of action.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H47N7O9 | [2] |

| HRESIMS [M+Na]+ | m/z 684.3328 | |

| Yield | 72 mg | |

| Appearance | Optically active viscous oil |

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. RJA2928

This protocol describes the cultivation of Streptomyces sp. RJA2928 for the production of this compound.

Materials:

-

Cryopreserved stock of Streptomyces sp. RJA2928

-

Yeast Extract-Malt Extract (YEME) agar plates

-

GS medium (or other suitable production medium)

-

Shaker incubator

-

Sterile flasks

Procedure:

-

Prepare YEME agar plates for initial culture growth.

-

Streak the cryopreserved stock of Streptomyces sp. RJA2928 onto the YEME agar plates.

-

Incubate the plates at 28°C for 7-10 days, or until sufficient sporulation is observed.

-

For seed culture, inoculate a 100 mL Erlenmeyer flask containing 25 mL of GS medium with a loopful of spores from the YEME agar plate.

-

Incubate the seed culture at 28°C in a shaker incubator at 150 rpm for 48 hours.

-

For production, prepare the desired volume of production medium in a suitably sized flask (e.g., 200 mL of medium in a 1 L flask).

-

Inoculate the production medium with a 2.5% (v/v) of the seed culture.

-

Incubate the production culture at 28°C in a shaker incubator at 150 rpm for 8-14 days.

Protocol 2: Extraction of this compound

This protocol details the extraction of this compound from the Streptomyces culture.

Materials:

-

Streptomyces sp. RJA2928 culture from Protocol 1

-

Ethyl acetate (EtOAc)

-

Separating funnel

-

Rotary evaporator

Procedure:

-

Harvest the entire culture (cells and media) from the fermentation.

-

Cut the solid agar culture into small squares.

-

Repeatedly extract the culture with an equal volume of ethyl acetate (EtOAc). For liquid cultures, transfer the supernatant to a separating funnel and perform liquid-liquid extraction with EtOAc.

-

Combine all the EtOAc extracts.

-

Concentrate the combined EtOAc extracts in vacuo using a rotary evaporator to obtain a gummy brown residue.

-

Partition the residue between EtOAc and H2O. The EtOAc soluble material contains this compound.

Protocol 3: Purification of this compound

This protocol outlines the multi-step chromatographic purification of this compound.

Materials:

-

Crude EtOAc extract from Protocol 2

-

Sephadex LH-20 resin

-

Silica gel (for column chromatography)